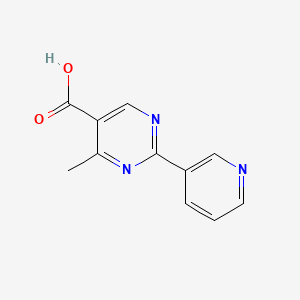

4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid

Overview

Description

“4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid” is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives. It can be used in the detection of their activity as antileukemia agents (neoplastic stem cell leukemia). It is also a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” by Fagnou and co-workers in 2005 .Physical And Chemical Properties Analysis

The empirical formula of 4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid is C5H4N2O2 and its molecular weight is 124.10 .Scientific Research Applications

Drug Development Tyrosine Kinase Inhibition

“4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid” may serve as a precursor or structural analog in the development of tyrosine kinase inhibitors like Imatinib, which are used to treat leukemia by specifically inhibiting the activity of tyrosine kinases .

Anti-inflammatory Agents Synthesis

This compound could be involved in the synthesis of novel pyrimidine analogs that possess anti-inflammatory activities. Research suggests that pyrimidines can be synthesized via various methods and may contribute to developing new anti-inflammatory agents with minimal toxicity .

ADMET Characteristics Analysis

In drug development, analyzing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics is crucial. “4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid” could be used in early-stage research to identify promising drug candidates based on ADMET characteristics .

Pyrimidine-Based Drugs

Recent advances in pyrimidine-based drugs show that derivatives of pyrimidine can be used in various therapeutic areas. The compound might be used in creating new drugs that target specific diseases or conditions .

Synthesis of Intermediates

The compound could act as an intermediate in the synthesis of other complex molecules. For example, it might be involved in a multi-step synthesis process to create more complex compounds with potential pharmaceutical applications .

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives can interact with various biological targets . For instance, some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase .

Mode of Action

For example, they can inhibit the activity of certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase, which could potentially affect collagen synthesis .

properties

IUPAC Name |

4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-7-9(11(15)16)6-13-10(14-7)8-3-2-4-12-5-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBPSVFSYUOCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)

![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)

![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)

![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)